

Application Notes and Protocols for ONO-3307 in Preclinical Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of **ONO-3307**, a synthetic protease inhibitor, in rodent models of disseminated intravascular coagulation (DIC) and thrombosis.

I. ONO-3307 in a Rat Model of Disseminated Intravascular Coagulation (DIC)

ONO-3307 has demonstrated protective effects in a rat model of endotoxin-induced DIC, suggesting its potential as a therapeutic agent for this condition.[1]

Quantitative Data Summary



Animal Model	Treatment Protocol	Key Findings	Reference
Rat (Inbred Strain)	Endotoxin-induced DIC (100 mg/kg sustained infusion for 4h)	Continuous infusion of ONO-3307 at 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and the number of renal glomeruli with fibrin thrombi.	[1]

Experimental Protocol: Endotoxin-Induced DIC in Rats

Objective: To induce a state of disseminated intravascular coagulation in rats using endotoxin and to evaluate the therapeutic efficacy of **ONO-3307**.

Materials:

- ONO-3307 (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate)
- Endotoxin (e.g., from E. coli)
- Male Wistar rats (or other suitable inbred strain)
- Anesthetic (e.g., sodium pentobarbital)
- Saline solution
- Infusion pumps
- Catheters for femoral vein cannulation



- Blood collection tubes (containing appropriate anticoagulants)
- Standard laboratory equipment for hematological and coagulation assays

Procedure:

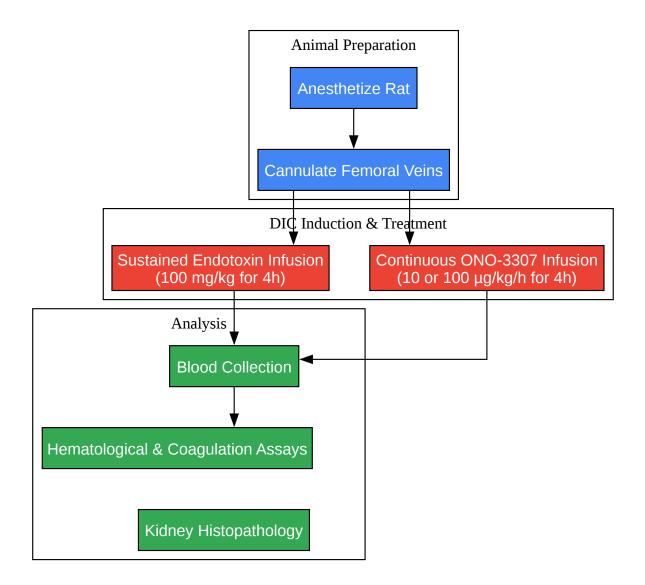
- Animal Preparation: Anesthetize the rats according to institutional guidelines. Surgically
 expose and cannulate both femoral veins for simultaneous infusion of endotoxin and the test
 substance.
- DIC Induction: Prepare a solution of endotoxin in saline. Induce DIC by a sustained intravenous infusion of endotoxin at a dose of 100 mg/kg over a period of 4 hours.
- ONO-3307 Administration: Dissolve ONO-3307 in an appropriate vehicle. Administer ONO-3307 via continuous infusion into the contralateral femoral vein simultaneously with the endotoxin infusion. The recommended effective doses are 10 μg/kg/h and 100 μg/kg/h, delivered over 4 hours. A vehicle control group should be included.
- Blood Sampling: At the end of the 4-hour infusion period, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing appropriate anticoagulants for the planned assays.
- Parameter Analysis:
 - Coagulation Parameters: Measure prothrombin time (PT) and partial thromboplastin time (PTT).
 - Fibrinolysis Markers: Quantify fibrinogen and fibrin degradation products (FDP) in plasma.
 - Fibrinogen Level: Determine the plasma fibrinogen concentration.
 - Platelet Count: Perform a complete blood count to determine the platelet count.
- Histopathology: Euthanize the animals and collect kidneys for histological examination. Fix
 the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with
 hematoxylin and eosin (H&E). Quantify the number of renal glomeruli containing fibrin
 thrombi.



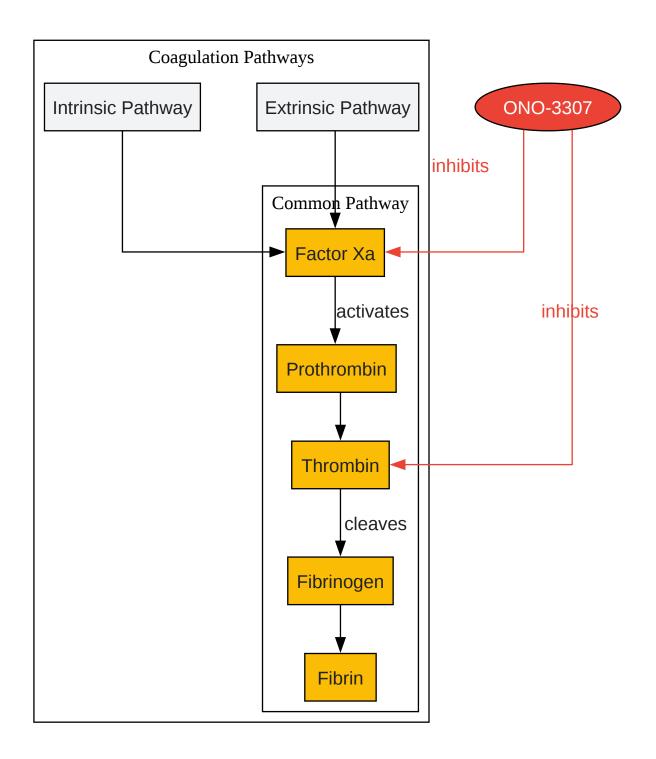


Experimental Workflow









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References

- 1. Protective effects of ONO-3307, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats PubMed [pubmed.ncbi.nlm.nih.gov]
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